molecular formula C11H14N2O4 B8430390 4-(3-Nitro-pyridin-2-yloxy)-cyclohexanol

4-(3-Nitro-pyridin-2-yloxy)-cyclohexanol

Cat. No.: B8430390
M. Wt: 238.24 g/mol
InChI Key: RKZQUROQHTXBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(allyloxy)acetate is a specialized ester compound characterized by a tert-butyl ester group and an allyloxy substituent. The allyloxy group (CH₂=CHCH₂O-) introduces unsaturation, enabling participation in cycloaddition, polymerization, or click chemistry reactions. The tert-butyl moiety provides steric protection, enhancing stability during synthetic processes.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-(3-nitropyridin-2-yl)oxycyclohexan-1-ol

InChI

InChI=1S/C11H14N2O4/c14-8-3-5-9(6-4-8)17-11-10(13(15)16)2-1-7-12-11/h1-2,7-9,14H,3-6H2

InChI Key

RKZQUROQHTXBCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)OC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares tert-Butyl 2-(allyloxy)acetate with key analogues, highlighting structural variations, molecular properties, and applications:

Compound Name Molecular Formula Substituent Molecular Weight Key Properties/Applications Reference
tert-Butyl 2-(allyloxy)acetate C₉H₁₆O₃ Allyloxy 172.22 Polymer crosslinking, intermediates
tert-Butyl 2-(2-Chloroethoxy)acetate C₈H₁₅ClO₃ 2-Chloroethoxy 194.66 Nucleophilic substitution reactions
tert-Butyl 2-(aminooxy)acetate C₆H₁₃NO₃ Aminooxy 147.17 Bioconjugation (oxime ligation)
tert-Butyl 2-(tosyloxyethoxy)acetate C₁₇H₂₆O₇S Tosyloxy-ethoxy 374.45 Leaving group for functionalization
tert-Butyl 2-((6-chlorohexyl)oxy)acetate C₁₄H₂₇ClO₄ 6-Chlorohexyloxy 294.81 Drug delivery systems, lipophilic carriers
tert-Butyl 2-(4-formylphenoxy)acetate C₁₃H₁₆O₄ 4-Formylphenoxy 236.26 Electrophilic aromatic substitution

Structural and Reactivity Comparisons

  • Allyloxy vs. Chloroethoxy ():
    The allyloxy group’s conjugated double bond enables participation in Diels-Alder reactions or thiol-ene click chemistry, unlike the electron-withdrawing chloroethoxy group, which facilitates nucleophilic substitutions (e.g., SN2 reactions) .

  • Aminooxy vs. Tosyloxy (): Aminooxy derivatives are nucleophilic, ideal for oxime ligation in bioconjugation, while tosyloxy groups act as leaving groups in displacement reactions, enhancing modular synthesis .
  • Formylphenoxy vs. Allyloxy (): The formyl group in tert-Butyl 2-(4-formylphenoxy)acetate allows for Schiff base formation or condensation reactions, contrasting with the allyloxy group’s focus on polymerization .

Stability and Handling Considerations

  • The allyloxy group’s unsaturation may necessitate storage under inert atmospheres to prevent oxidation, while chloro derivatives require precautions against hydrolysis .
  • Safety data (–10) highlight the need for personal protective equipment (gloves, eye protection) during handling, especially for electrophilic compounds like formylphenoxy derivatives .

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